1-Benzylpyrrolo[2,3-b]pyridine
Overview
Description
1-Benzylpyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a pyrrolo[2,3-b]pyridine core . The InChI code for this compound is 1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyridine derivatives are generally less reactive in electrophilic aromatic substitution reactions due to the presence of an electronegative nitrogen atom . They are more prone to nucleophilic substitution .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.26 .Scientific Research Applications
Synthesis and Intermediate Production
1-Benzylpyrrolo[2,3-b]pyridine is a key compound in the synthesis of various chemical entities. For example, it serves as an intermediate in the synthesis of Moxifloxacin, an antibiotic. A novel process to synthesize a related compound, 6-Benzylpyrrolo-[3,4-b] pyridine, was developed using a series of chemical reactions including esterification, reduction, chlorination, and cyclization, yielding up to 78% efficiency (Pan Xian-hua, 2008).
Medicinal Chemistry
Benzopyrano[2,3-b]pyridine, a closely related structure, is recognized as an important medicinal scaffold. A study described a synthesis method for a series of compounds incorporating a 2,4-diamino-3-cyano-5-sulfanylbenzopyrano[2,3-b]pyridine framework, which is significant in medicinal chemistry (N. M. Evdokimov et al., 2006).
Quantum Chemical Studies
In the field of quantum chemistry, the interaction of thiophene and pyridine with various ionic liquids, including 1-benzyl-3-methylimidazolium tetrafluoroborate, was investigated using quantum chemical calculations. This study helps understand the CH-π interaction in ionic liquid complexes (R. Anantharaj & Tamal Banerjee, 2011).
Antifungal and Antibacterial Activities
Some derivatives of thiopyrano[2,3-b]pyridine, including those with a benzyl group, have shown significant antifungal and antibacterial activities. This highlights their potential in developing new pharmaceutical agents (K. Dawood, 2005).
Electropolymerization and Material Science
Compounds related to this compound, like benzo[e]pyrrolo[3,2-g]indole, have been used in electropolymerization to create electrochromic conducting polymers. These polymers show potential in developing multicolor electrochromic materials (V. Roznyatovskiy et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 1-Benzylpyrrolo[2,3-b]pyridine are not outlined in the literature, research on pyridine derivatives is ongoing due to their potential pharmacological applications . For instance, some pyridine derivatives have shown potent activities against FGFR1, 2, and 3, suggesting potential for cancer therapy .
Mechanism of Action
Target of Action
1-Benzylpyrrolo[2,3-b]pyridine is a compound that has been studied for its potential role in the inhibition of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
It is believed to interact with its targets, such as fgfrs, by binding to the hinge region of the receptor . This binding could potentially inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and other processes .
Biochemical Pathways
Upon binding to FGFRs, this compound may inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these pathways, this compound could potentially prevent the abnormal cell proliferation seen in various types of cancers .
Pharmacokinetics
It is known that the compound has a molecular weight of 20826 .
Result of Action
It is believed that the compound’s interaction with fgfrs could potentially inhibit the receptor’s activation and prevent the downstream signaling pathways that lead to abnormal cell proliferation .
Action Environment
It is known that the compound is synthesized under specific conditions, such as temperature and solvent conditions
properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKVSWIHRGBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572937 | |
Record name | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152955-68-5 | |
Record name | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.